5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid: is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid typically involves multicomponent reactions (MCRs) that combine primary amines, aldehydes, and mercaptoacetic acid. One common method is the one-pot MCR in the presence of catalysts such as BF3 and p-toluenesulfonic acid (PTSA). This method yields thiazolidine derivatives with good selectivity and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as atom economy and cleaner reaction profiles, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidine derivatives with reduced functional groups .
Scientific Research Applications
5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the thiazolidine ring can form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.
Pyridine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
5,5-Dimethyl-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the thiazolidine and pyridine moieties, which confer distinct pharmacological properties. This compound’s ability to interact with multiple biological targets makes it a versatile scaffold for drug design and development .
Properties
IUPAC Name |
5,5-dimethyl-2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-11(2)8(10(14)15)13-9(16-11)7-4-3-5-12-6-7/h3-6,8-9,13H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIBNIODPWJRHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CN=CC=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.